CCK2 Receptor Antagonist Potency in ECL Cells: PD 136450 Versus Dipeptoid Analogs and Newer Antagonists
In a comparative pharmacological analysis using isolated rat stomach ECL cells, PD 136450 demonstrated an IC50 value of 135 nM for inhibition of gastrin-evoked pancreastatin secretion. This potency is approximately 1.8-fold lower than PD 135158 (IC50 = 76 nM) and slightly more potent than CI-988/PD 134308 (IC50 = 145 nM) within the same dipeptoid series [1]. However, all three dipeptoid CCK2 antagonists are substantially less potent (by approximately 100- to 300-fold) than newer benzodiazepine-based CCK2 antagonists evaluated in the same assay system, including YM022 (IC50 = 0.5 nM), AG041R (IC50 = 2.2 nM), YF476 (IC50 = 2.7 nM), L-740,093 (IC50 = 7.8 nM), JB93182 (IC50 = 9.3 nM), and RP73870 (IC50 = 9.8 nM) [1]. The CCK1 antagonist devazepide served as a negative control with an IC50 of approximately 800 nM, confirming assay specificity for CCK2 receptors [1].
| Evidence Dimension | CCK2 receptor antagonist potency (IC50 for inhibition of gastrin-evoked pancreastatin secretion) |
|---|---|
| Target Compound Data | 135 nM |
| Comparator Or Baseline | PD 135158 (76 nM), CI-988/PD 134308 (145 nM), YM022 (0.5 nM), YF476 (2.7 nM), L-740,093 (7.8 nM) |
| Quantified Difference | PD 136450 is 1.8-fold less potent than PD 135158; approximately 270-fold less potent than YM022; and 17.3-fold less potent than L-740,093 |
| Conditions | Isolated rat stomach ECL cells cultured for 48 h, incubated with 10 nM gastrin (maximally effective concentration) plus antagonist for 30 min; pancreastatin secretion measured by radioimmunoassay |
Why This Matters
This direct potency comparison enables researchers to select the appropriate dipeptoid CCK2 antagonist based on required potency windows, with PD 136450 occupying an intermediate position between PD 135158 (more potent) and CI-988 (equipotent).
- [1] Lindström E, Björkqvist M, Håkanson R. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells. Br J Pharmacol. 1999;127(2):530-536. doi:10.1038/sj.bjp.0702538 View Source
